4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Description
¹H NMR Analysis
Key proton environments (predicted from analogous compounds):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.35 | t (3H) | CH₃ in ethoxy group |
| 2.28 | s (3H) | CH₃ on phenoxy ring |
| 3.42 | m (2H) | N-CH₂ in ethylenediamine |
| 3.94 | q (2H) | O-CH₂ in ethoxy group |
| 4.01 | t (2H) | O-CH₂ in phenoxy linker |
| 6.72-6.85 | m (8H) | Aromatic protons |
| 3.60 | br s (1H) | NH (exchangeable) |
The ethylenediamine linker shows complex splitting patterns due to restricted rotation, observed as a multiplet at δ 3.42 ppm. Aromatic proton signals appear upfield compared to unsubstituted aniline (δ 6.5-7.0 ppm) due to electron-donating ethoxy and methyl groups.
Infrared Spectroscopy
Characteristic vibrational modes:
UV-Vis Spectroscopy
In ethanol solution:
| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| 254 | 12,400 | π→π* (aromatic system) |
| 292 | 8,750 | n→π* (non-bonding→π*) |
The bathochromic shift compared to aniline (λmax 230 nm) arises from extended conjugation through the ethylenediamine linker.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Spatial Distribution |
|---|---|---|
| HOMO | -5.42 | Localized on phenoxy rings |
| LUMO | -1.89 | Delocalized across entire π-system |
The HOMO-LUMO gap of 3.53 eV indicates moderate chemical reactivity, with electron-rich regions concentrated at:
Electrostatic Potential Map
- Maximum positive potential: +42.6 kcal/mol (NH group)
- Maximum negative potential: -38.9 kcal/mol (ethoxy oxygen)
- Molecular dipole moment: 2.78 Debye (oriented along N→O axis)
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-19-16-10-6-15(7-11-16)18-12-13-20-17-8-4-14(2)5-9-17/h4-11,18H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJISVNZQMGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline typically involves the reaction of 4-ethoxyaniline with 2-(4-methylphenoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline is used extensively in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline with key analogs:
Key Differences and Implications
Substituent Electronics :
- The ethoxy group in the target compound provides stronger electron-donating effects than methyl ( ) or methoxy groups ( ), enhancing conjugation for optical applications.
- Nitro groups ( ) introduce electron-withdrawing character, enabling charge-transfer transitions in materials science.
Synthetic Routes :
- Palladium catalysis ( ) enables efficient C-N bond formation, while CuI-mediated methods ( ) are preferred for nitro-substituted derivatives.
Schiff bases ( ) highlight applications in liquid crystals or coordination chemistry.
Biological Activity
4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of approximately 271.35 g/mol. Its unique structure, featuring an ethoxy group and a 4-methylphenoxy substituent, suggests significant potential for biological activity, particularly in biochemical research and therapeutic applications.
The compound's reactivity is largely attributed to its functional groups:
- Aniline Moiety : Participates in electrophilic aromatic substitution reactions.
- Ethoxy Group : Can undergo nucleophilic substitution reactions.
- Oxidation Potential : May lead to the formation of quinone derivatives under specific conditions.
Biological Activity
Recent studies indicate that this compound may interact with various biological targets, particularly neurotransmitter receptors. However, comprehensive studies are still needed to elucidate its pharmacological profile.
The compound may exhibit biological effects through interactions with:
- Enzymes : Modulating their activity, which could influence metabolic pathways.
- Receptors : Potentially altering signaling pathways involved in neurotransmission and other physiological processes.
Applications in Scientific Research
This compound has been utilized in several areas of research:
- Proteomics : Investigated for its ability to interact with proteins and enzymes, providing insights into cellular mechanisms.
- Medicinal Chemistry : Explored as a potential pharmacophore for drug development, particularly for conditions involving receptor modulation.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | C₁₇H₂₁NO₂ | Contains a methoxy group instead of ethoxy |
| 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline | C₁₈H₂₃NO₂ | Features an ethyl group on the phenyl ring |
| N,N-Diethyl-3-[(4-methylphenyl)amino]propanamide | C₁₆H₂₃N₃O | Exhibits different functional groups affecting activity |
This table highlights the structural diversity within this class of chemicals, emphasizing how specific functional groups may influence biological activity and applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing context for the potential activity of this compound:
- Antimicrobial Activity : Research has shown that related compounds possess significant antimicrobial properties, suggesting that this compound may also exhibit similar effects.
- Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer potential, indicating a possible avenue for further exploration of this compound in cancer therapy.
- Enzyme Interaction Studies : Initial findings suggest that this compound may modulate enzyme activity involved in critical metabolic pathways, warranting further investigation into its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline, and how can reaction efficiency be optimized?
- Answer : A two-step approach is typically employed:
Nucleophilic substitution : React 4-methylphenol with 1,2-dibromoethane to form 2-(4-methylphenoxy)ethyl bromide.
Reductive amination : Combine 4-ethoxyaniline with the intermediate bromide using a reducing agent like NaBH(OAc)₃ in dichloromethane under inert atmosphere. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aniline to bromide) and reaction time (12–24 hours) .
- Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Purify via column chromatography using gradient elution.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm ethoxy (–OCH₂CH₃) and methylphenoxy (–C₆H₄–O–CH₂–) substituents. Key signals: δ ~1.35 ppm (triplet, –CH₂CH₃), δ ~4.05 ppm (quartet, –OCH₂–) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~342.4 g/mol).
- HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95%) .
Q. How can researchers address solubility challenges during in vitro assays?
- Answer : The compound’s lipophilic nature (logP ~3.8) necessitates solvents like DMSO or THF. For aqueous compatibility:
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%).
- Use surfactants (e.g., Tween-80) for colloidal dispersion in cell culture media .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?
- Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion.
- Refinement : Employ SHELXL (via Olex2 interface) for anisotropic displacement parameters. Address disorder in ethoxy/methylphenoxy groups using PART instructions .
- Validation : Check R-factor convergence (<0.05) and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H⋯π stacking) .
Q. How can computational modeling reconcile discrepancies between experimental and predicted spectroscopic data?
- Answer :
DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Compare theoretical vs. experimental NMR shifts (mean absolute error <0.3 ppm acceptable).
Docking Studies : If bioactivity is observed, use AutoDock Vina to probe binding modes with target proteins (e.g., kinases or GPCRs). Adjust force fields for ethoxy group flexibility .
Q. What strategies mitigate degradation during long-term stability studies?
- Answer :
- Storage : Store at –20°C in amber vials under argon to prevent oxidation.
- Accelerated Testing : Conduct thermal stress tests (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; identify byproducts (e.g., hydrolyzed ethoxy groups) using LC-MS .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Answer :
- Core Modifications : Synthesize analogs with varied alkoxy chains (e.g., propoxy vs. ethoxy) or substituted phenoxy groups (e.g., fluoro, nitro).
- Biological Assays : Test against target enzymes (e.g., COX-2 or MAO) using fluorescence-based assays. Correlate IC₅₀ values with Hammett σ constants for electronic effects .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
